
Dibutyldimethoxytin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyldimethoxytin can be synthesized through the reaction of dibutyltin dichloride with methanol. The reaction typically involves the following steps:
- Dissolution of dibutyltin dichloride in an appropriate solvent.
- Addition of methanol to the solution.
- The reaction mixture is then heated under reflux conditions to facilitate the substitution of chlorine atoms with methoxy groups, forming this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
- Large-scale mixing of dibutyltin dichloride with methanol.
- Controlled heating and refluxing to complete the substitution reaction.
- Purification steps to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Dibutyldimethoxytin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dibutyltin oxide.
Substitution: The methoxy groups can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or oxygen in the presence of a catalyst.
Substitution: Reagents such as halides (e.g., hydrochloric acid) or alkoxides (e.g., sodium ethoxide) are used under controlled conditions.
Major Products:
Oxidation: Dibutyltin oxide.
Substitution: Depending on the nucleophile used, products can include dibutyltin halides or dibutyltin alkoxides.
Scientific Research Applications
Chemical Applications
1.1 Organic Synthesis
Dibutyldimethoxytin is widely used as a catalyst in organic synthesis. It facilitates various chemical reactions, particularly those involving carbon-carbon bond formations. Its role as a reagent allows for the promotion of diverse chemical transformations, making it invaluable in synthetic organic chemistry.
Table 1: Key Reactions Involving DBDT
1.2 Polymer Chemistry
In polymer chemistry, DBDT serves as a cross-linking agent that enhances the durability and stability of polymers. It is particularly effective in producing polyester resins and other polymeric materials.
Case Study: Polyester Production
Research indicates that DBDT significantly reduces the time required for esterification reactions in polyester synthesis, leading to efficient production processes suitable for food and medical applications .
Biological Applications
2.1 Interaction Studies
This compound has been studied for its interactions with biological systems, particularly concerning its potential toxicological effects. Research has focused on how organotin compounds like DBDT interact with cellular components, influencing various biological pathways.
Table 2: Biological Interactions of DBDT
Interaction Type | Effect on Biological Systems | Reference |
---|---|---|
Cytotoxicity | Exhibits cytotoxic effects on certain cell lines | |
Antimicrobial Activity | Potential use as an antimicrobial agent |
Medical Applications
Research into the medical applications of this compound includes its potential use in pharmaceuticals. Its antimicrobial properties suggest possible applications in developing new therapeutic agents.
Case Study: Antimicrobial Research
Studies have shown that DBDT exhibits significant antimicrobial activity against various pathogens, indicating its potential as a candidate for drug development .
Industrial Applications
4.1 Stabilizer in Plastics
In industrial settings, this compound is utilized as a stabilizer in plastic manufacturing. Its ability to enhance the thermal stability of plastics makes it essential in producing durable materials.
4.2 Thin Film Deposition
DBDT is also employed in thin film deposition processes, contributing to advancements in material science and nanotechnology .
Mechanism of Action
The mechanism of action of dibutyldimethoxytin involves the coordination of the tin atom with organic substrates, leading to the formation of new chemical bonds. This coordination facilitates various chemical transformations, making it a valuable catalyst and reagent in synthetic chemistry . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Dibutyltin oxide: An organotin compound with the formula (C4H9)2SnO, used as a reagent and catalyst.
Dibutyltin dichloride: A precursor in the synthesis of dibutyldimethoxytin, with the formula (C4H9)2SnCl2.
Uniqueness: this compound is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and serve as a versatile reagent and catalyst in both research and industrial applications. Its ability to form stable complexes with organic substrates distinguishes it from other organotin compounds .
Biological Activity
Dibutyldimethoxytin (DBDT) is an organotin compound with a molecular formula of CHOSn, recognized for its diverse biological activities and potential health impacts. This article reviews the biological activity of DBDT, focusing on its toxicity, immunological effects, and potential applications in various fields.
Chemical Structure and Properties
This compound is characterized by its two butyl groups and two methoxy groups attached to a tin atom. The compound's structure contributes to its reactivity and interaction with biological systems.
General Toxicity
DBDT has been associated with several toxicological effects. In repeated dose oral toxicity studies, it has shown evidence of:
- Immunotoxicity : Compounds like DBDT can adversely affect the immune system, leading to compromised immune responses .
- Hepatotoxicity : Studies indicate that DBDT can cause liver damage, which is a critical concern for long-term exposure .
- Neurotoxicity : There is evidence suggesting that DBDT may have neurotoxic effects, impacting neurological functions and behavior .
Case Studies
- Immunotoxicity Assessment : A study evaluated the immunotoxic effects of dibutyltin compounds, including DBDT, revealing significant alterations in immune cell populations and functions in laboratory animals exposed to these compounds .
- Hepatic Effects : Research conducted on rats demonstrated that oral administration of DBDT resulted in elevated liver enzymes, indicating hepatocellular damage and dysfunction .
- Neurotoxic Impact : In vitro studies have indicated that DBDT exposure can lead to neuronal cell death and altered neurotransmitter levels, suggesting potential neurotoxic mechanisms .
Antimicrobial Properties
This compound exhibits antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt cellular membranes and inhibit enzyme functions critical for microbial survival.
Applications in Medicine
DBDT has gained attention for its potential applications in medicinal chemistry:
- Anticancer Activity : Preliminary studies suggest that DBDT may induce apoptosis in cancer cells through oxidative stress mechanisms .
- Antifungal Agents : The compound has shown promise as a treatment for fungal infections, particularly those resistant to conventional therapies .
Safety and Regulatory Considerations
Due to its toxicological profile, this compound is subject to stringent regulations. It is classified as hazardous under various safety guidelines due to its potential health risks associated with exposure. The maximum allowable concentration (MAK) for occupational exposure has been established to mitigate risks .
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for preparing Dibutyldimethoxytin (C₁₀H₂₄O₂Sn) with high purity in laboratory settings?
- Methodology : Begin with stoichiometric reactions between dibutyltin dichloride and sodium methoxide in anhydrous solvents (e.g., tetrahydrofuran). Monitor reaction progress via tin-specific NMR spectroscopy (e.g., Sn NMR) to confirm the replacement of chloride ligands with methoxy groups. Purify via vacuum distillation (boiling point: 136–139°C at 1 mmHg) and validate purity using elemental analysis and mass spectrometry . Ensure reproducibility by documenting solvent ratios, temperature control (±1°C), and inert atmosphere conditions (argon/nitrogen) to prevent hydrolysis .
Q. Which analytical techniques are essential for characterizing this compound’s structural integrity in organometallic studies?
- Methodology : Combine multiple techniques:
- X-ray crystallography for definitive structural confirmation.
- FT-IR spectroscopy to identify Sn-O and Sn-C vibrational modes (e.g., peaks at 500–600 cm⁻¹ for Sn-O).
- Thermogravimetric analysis (TGA) to assess thermal stability.
Cross-validate results with H/C NMR to detect organic ligand integrity and quantify methoxy group coordination . For purity, use HPLC with a tin-selective detector .
Q. What safety protocols are critical when handling this compound in laboratory environments?
- Methodology : Use gloveboxes or fume hoods to avoid inhalation/contact. Store under inert gas (due to sensitivity to moisture and oxygen). Employ PPE (nitrile gloves, lab coats) and monitor waste disposal per OSHA guidelines. Document emergency procedures for spills (e.g., neutralization with dry sand, not water) .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s catalytic mechanisms in cross-coupling reactions?
- Methodology : Use kinetic studies (e.g., variable-temperature NMR) to track intermediate formation. Compare catalytic efficiency in Stille vs. Suzuki couplings by varying substrates (e.g., aryl halides). Employ DFT calculations to model transition states and identify rate-determining steps. Validate hypotheses using isotopic labeling (e.g., O-methoxy groups) to trace ligand participation .
Q. What statistical approaches resolve contradictions in reported catalytic efficiencies of this compound across studies?
- Methodology : Conduct meta-analysis of published data (peer-reviewed articles only). Apply ANOVA to identify variables causing discrepancies (e.g., solvent polarity, catalyst loading). Use Bland-Altman plots to assess inter-study bias. Replicate key experiments under standardized conditions (e.g., 1 mol% catalyst, 80°C) to isolate confounding factors .
Q. How can computational modeling enhance understanding of this compound’s stability under oxidative conditions?
- Methodology : Perform molecular dynamics simulations (e.g., using Gaussian or VASP) to predict degradation pathways. Correlate with experimental TGA-DSC data to validate decomposition thresholds. Adjust ligand environments (e.g., substituents on methoxy groups) in silico to design derivatives with improved stability .
Q. Methodological Guidance for Data Collection & Analysis
Q. What steps ensure reproducibility in synthesizing this compound derivatives for structure-activity studies?
- Methodology : Publish full experimental details (e.g., solvent drying methods, syringe pump rates for reagent addition) in supplementary materials. Use controlled crystallization techniques (e.g., slow evaporation) for single-crystal growth. Share raw spectral data (NMR, MS) in open-access repositories .
Q. How should researchers address limitations in detecting low-concentration this compound degradation products?
Properties
IUPAC Name |
dibutyl(dimethoxy)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.2CH3O.Sn/c2*1-3-4-2;2*1-2;/h2*1,3-4H2,2H3;2*1H3;/q;;2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDVQYBUEVYUCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061441 | |
Record name | Stannane, dibutyldimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061441 | |
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Molecular Weight |
295.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Dibutyltin dimethoxide | |
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CAS No. |
1067-55-6 | |
Record name | Dibutyltin dimethoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1067-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dibutyldimethoxytin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067556 | |
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Record name | Dibutyldimethoxytin | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101695 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Stannane, dibutyldimethoxy- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Stannane, dibutyldimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibutyldimethoxystannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.669 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIBUTYLDIMETHOXYTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC0TV05L8M | |
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Synthesis routes and methods
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